molecular formula C18H18ClN3O3 B11658994 1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine

1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine

Cat. No.: B11658994
M. Wt: 359.8 g/mol
InChI Key: FRTIOTMHRIMBQZ-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chlorophenyl group and a nitrobenzoyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine typically involves the reaction of 4-chlorobenzyl chloride with piperazine, followed by the acylation of the resulting intermediate with 4-nitrobenzoyl chloride. The reaction conditions often include the use of a suitable solvent such as dichloromethane or toluene, and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Acylation: The piperazine ring can be further acylated with different acyl chlorides to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or methanol.

    Acylation: Acyl chlorides, bases like triethylamine, solvents like dichloromethane.

Major Products Formed

    Reduction: Formation of 1-[(4-Chlorophenyl)methyl]-4-(4-aminobenzoyl)piperazine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Acylation: Formation of new acylated piperazine derivatives.

Scientific Research Applications

1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: Used as a lead compound for the development of new drugs with potential therapeutic effects.

    Biological Studies: Investigated for its interactions with biological targets such as receptors and enzymes.

    Chemical Biology: Used as a probe to study the mechanisms of action of piperazine derivatives.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-[(4-Chlorophenyl)methyl]-4-(4-nitrobenzoyl)piperazine can be compared with other similar compounds, such as:

    1-(4-Chlorobenzhydryl)piperazine: Known for its antihistamine properties.

    1-(4-Chlorophenyl)piperazine: Used in research for its psychoactive effects.

    4-Nitrobenzoyl derivatives: Studied for their potential antimicrobial and anticancer activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H18ClN3O3

Molecular Weight

359.8 g/mol

IUPAC Name

[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C18H18ClN3O3/c19-16-5-1-14(2-6-16)13-20-9-11-21(12-10-20)18(23)15-3-7-17(8-4-15)22(24)25/h1-8H,9-13H2

InChI Key

FRTIOTMHRIMBQZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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